molecular formula C6H7BrF2N2O B13460542 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol

2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol

Cat. No.: B13460542
M. Wt: 241.03 g/mol
InChI Key: PEMFOCBYZABZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is a chemical compound with the molecular formula C₅H₆BrF₂N₂O. This compound is characterized by the presence of a bromine atom, a methyl group, and two fluorine atoms attached to an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol typically involves the bromination of 1-methylimidazole-2-methanol. The process begins with the suspension of 1-methylimidazole-2-methanol in tetrahydrofuran (THF) at -20°C. N-bromosuccinimide is then added slowly over 30 minutes to achieve the bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and binding properties. This makes it a valuable compound for various research applications where specific interactions and reactivity are required.

Properties

Molecular Formula

C6H7BrF2N2O

Molecular Weight

241.03 g/mol

IUPAC Name

2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroethanol

InChI

InChI=1S/C6H7BrF2N2O/c1-11-4(7)2-10-5(11)6(8,9)3-12/h2,12H,3H2,1H3

InChI Key

PEMFOCBYZABZBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(CO)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.